molecular formula C7H17N2O4P B1449982 Didechlorodihydroxycyclophosphamide CAS No. 90632-33-0

Didechlorodihydroxycyclophosphamide

Cat. No.: B1449982
CAS No.: 90632-33-0
M. Wt: 224.19 g/mol
InChI Key: CTLWCMQQSOFQIU-UHFFFAOYSA-N
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Description

Didechlorodihydroxycyclophosphamide is a chemical compound known for its unique structure and properties It is a derivative of oxazaphosphinane, a class of compounds that contain both nitrogen and phosphorus atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didechlorodihydroxycyclophosphamide typically involves the reaction of bis(2-hydroxyethyl)amine with a suitable phosphorus-containing reagent. One common method includes the cyclization of bis(2-hydroxyethyl)amine with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Didechlorodihydroxycyclophosphamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: It can undergo nucleophilic substitution reactions where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Didechlorodihydroxycyclophosphamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Didechlorodihydroxycyclophosphamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and altering their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl)amine: A precursor in the synthesis of the compound.

    Phosphine oxides: Compounds with similar phosphorus-containing structures.

    Oxazaphosphinanes: A broader class of compounds with similar ring structures.

Uniqueness

Didechlorodihydroxycyclophosphamide is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-[2-hydroxyethyl-(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N2O4P/c10-5-3-9(4-6-11)14(12)8-2-1-7-13-14/h10-11H,1-7H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLWCMQQSOFQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90632-33-0
Record name Didechlorodihydroxycyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090632330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDECHLORODIHYDROXYCYCLOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4RBR57GYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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